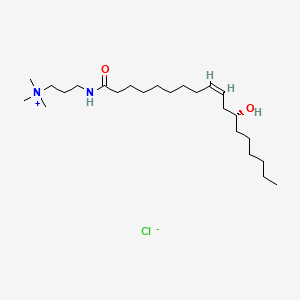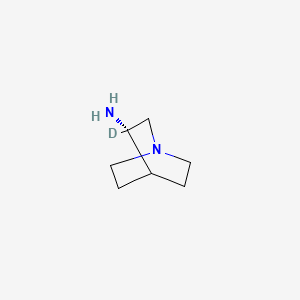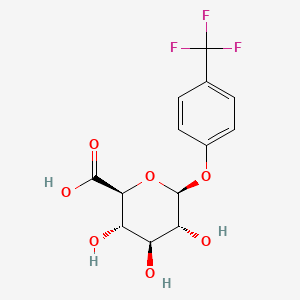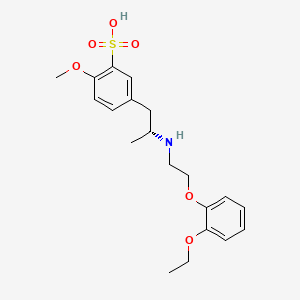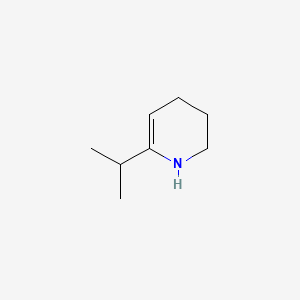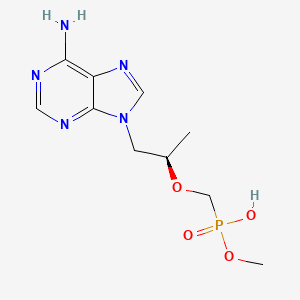
Tenofovir Monomethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tenofovir Monomethyl Ester is a biochemical used in proteomics research . It is a nucleotide analog and is considered an actual nucleotide analog due to the presence of a phosphate group bound to the nitrogenous base . The antiviral activities of tenofovir were first reported in 1993 .
Synthesis Analysis
The synthesis of Tenofovir involves key intermediates such as ®-Tenofovir phenyl ester (®-1) and ®-tenofovir diphenyl ester (®-2). These intermediates are crucial for the practical synthesis of tenofovir alafenamide fumarate, a mainstay antiretroviral for the treatment of chronic hepatitis B and HIV-1 infections . An alternative route for the synthesis of Tenofovir uses di-tert-butyl phosphite instead of diethyl phosphite as the phosphonic acid precursor .Molecular Structure Analysis
This compound has a molecular formula of C10H16N5O4P and a molecular weight of 301.24 . It is a chiral drug chemically belonging to acyclic nucleoside phosphonates . It carries a chiral carbon in its molecular structure .Chemical Reactions Analysis
The key transformation in the synthesis of Tenofovir involves a more convergent one-step procedure from an intermediate, which improves the yield from 59% (two steps) to 70% .Physical And Chemical Properties Analysis
This compound is a stable compound under recommended storage conditions . It does not have any specific physical hazards .Scientific Research Applications
Efficacy in HIV Treatment
Tenofovir, in its prodrug forms such as Tenofovir Disoproxil Fumarate (TDF), is widely utilized in the management of HIV infection. It operates as a nucleotide reverse transcriptase inhibitor (NRTI), effectively reducing viral load in both treatment-experienced patients with baseline NRTI resistance mutations and treatment-naive individuals. Its once-daily dosage regimen offers convenience and is generally well tolerated, sustaining viral suppression (Lyseng-Williamson, Reynolds, & Plosker, 2005).
Renal Toxicity Insights
Despite its efficacy, tenofovir's association with renal toxicity has garnered attention, especially among populations with underlying kidney conditions or low body weight, such as Asians. This renal toxicity, although generally considered mild and manageable, necessitates monitoring, particularly in those with additional risk factors. The risk seems to increase with cumulative exposure but is reversible upon drug discontinuation in most cases. The emergence of Tenofovir Alafenamide (TAF) as a prodrug with minimal renal toxicity highlights the ongoing efforts to optimize the safety profile of tenofovir-based therapies (Rodríguez-Nóvoa, Alvarez, Labarga, & Soriano, 2010; Nishijima, Gatanaga, & Oka, 2019).
Clinical Safety and Monitoring
The transition from TDF to TAF in clinical practice reflects an effort to maintain antiviral efficacy while reducing adverse effects on bone mineral density and kidney function. TAF's introduction has been marked by its lower dosage requirement compared to TDF, aiming to decrease systemic exposure to tenofovir and potentially improving its safety profile regarding renal and bone health (Scott & Chan, 2017).
Pre-exposure Prophylaxis (PrEP) and Microbicide Development
Tenofovir's role extends beyond treatment to prevention. As part of pre-exposure prophylaxis (PrEP) strategies and microbicide development, tenofovir-based formulations have demonstrated efficacy in reducing HIV transmission risk among diverse populations, highlighting its versatility in both therapeutic and preventive capacities (Friend & Kiser, 2013).
Mechanism of Action
Target of Action
Tenofovir Monomethyl Ester, like its parent compound Tenofovir , primarily targets the reverse transcriptase enzyme . This enzyme plays a crucial role in the life cycle of retroviruses such as HIV, where it catalyzes the transcription of viral RNA into DNA, a necessary step for the virus to replicate within host cells .
Mode of Action
This compound is a nucleotide analog reverse transcriptase inhibitor (NtRTI) . It works by blocking the action of reverse transcriptase, thereby preventing the transcription of viral RNA into DNA . This effectively halts the replication of the virus, reducing viral load and slowing the progression of the disease .
Biochemical Pathways
This compound, as a nucleotide analog, integrates into the viral DNA chain during replication. By doing so, it causes premature termination of the DNA chain, effectively stopping the replication process . This disruption in the viral replication process leads to a decrease in viral load and a slowdown in the progression of the disease .
Pharmacokinetics
Tenofovir is known to diffuse widely, particularly in certain tissues such as the digestive tract, liver, and kidneys . .
Result of Action
The primary result of this compound’s action is a reduction in viral load, which slows the progression of diseases like HIV and Hepatitis B . By inhibiting the reverse transcriptase enzyme, it prevents the virus from replicating within host cells . This can lead to improved clinical outcomes for patients, including a slower progression of the disease and a reduction in the symptoms associated with these viral infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of Tenofovir prodrugs in intestinal fluid determines the actual amount of the prodrug at the absorption site, and hepatic/intestinal stability determines the maintenance amount of prodrug in circulation . Both of these factors influence the oral bioavailability of Tenofovir prodrugs
Safety and Hazards
properties
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-methoxyphosphinic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O4P/c1-7(19-6-20(16,17)18-2)3-15-5-14-8-9(11)12-4-13-10(8)15/h4-5,7H,3,6H2,1-2H3,(H,16,17)(H2,11,12,13)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIIFMBLEIMHIO-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858427 |
Source


|
| Record name | Methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123155-85-1 |
Source


|
| Record name | Methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

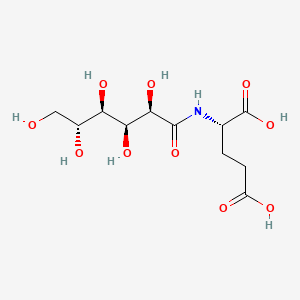
![(E)-but-2-enedioic acid;[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate](/img/structure/B588919.png)
![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/no-structure.png)
